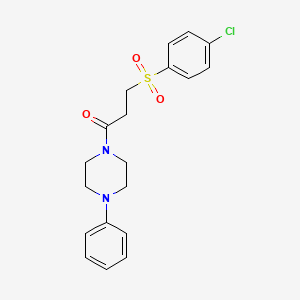
3-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Studies have demonstrated the synthesis of various chalcone derivatives and their structural elucidation through crystallography and Hirshfeld surface analysis. Such research endeavors aim to understand the molecular interactions and stability imparted by different substituents, including sulfonyl and chlorophenyl groups, which are critical for designing compounds with enhanced physicochemical properties (Salian et al., 2018).
Antiviral Activities
Derivatives featuring the chlorophenyl sulfonyl motif have been synthesized and evaluated for their antiviral properties. For instance, thiadiazole sulfonamides showing potential anti-tobacco mosaic virus activity highlight the therapeutic potential of these compounds against viral infections (Chen et al., 2010).
Catalytic Applications
Research on magnetic nanocatalysts modified with sulfonyl-containing compounds, like those involving piperazine and chlorophenyl groups, has shown promising results in accelerating organic synthesis reactions. Such catalysts offer easy recovery and reusability, contributing to more sustainable and efficient chemical processes (Lati et al., 2018).
Biological Activities
Compounds with the chlorophenyl sulfonyl structure have been investigated for their biological activities, including herbicidal and insecticidal effects. These studies provide insights into the potential agricultural applications of these chemicals in controlling pests and weeds (Wang et al., 2015).
Antimicrobial Properties
The synthesis of novel sulfonamides and their antimicrobial evaluation reflect the ongoing interest in developing new antimicrobial agents. Such compounds, including those with chlorophenyl and sulfonyl groups, exhibit significant activity against a range of bacterial and fungal pathogens, indicating their potential in addressing antimicrobial resistance (Behalo & Aly, 2010).
Zukünftige Richtungen
Given its significant electro-optic properties and potential applications in optoelectronic device fabrications , this compound could be further explored in the field of nonlinear optics. More research could be conducted to fully understand its mechanism of action and potential uses in other fields.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .
Mode of Action
It’s known that the compound is used in scientific research, with applications ranging from drug discovery to material synthesis. This suggests that it may interact with its targets in a way that influences various biological processes.
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, contributing to their broad-spectrum biological activities .
Result of Action
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-16-6-8-18(9-7-16)26(24,25)15-10-19(23)22-13-11-21(12-14-22)17-4-2-1-3-5-17/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCKXLQKEGKLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
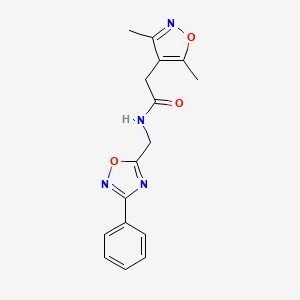
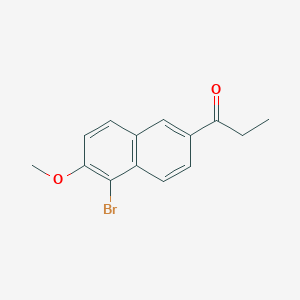
![N~1~,N~2~-bis[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-ethanediamine](/img/structure/B2525635.png)
![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2525636.png)
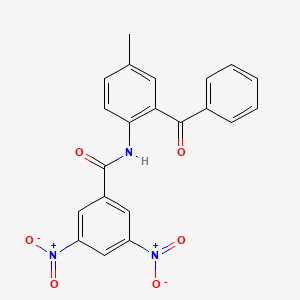
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2525641.png)
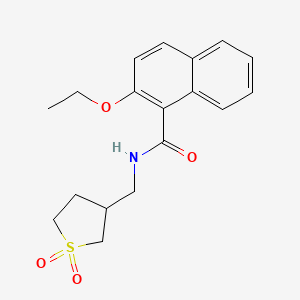
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2525644.png)
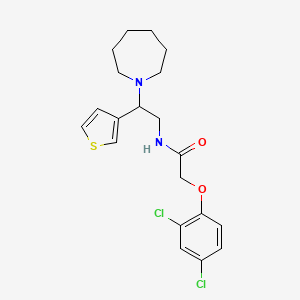
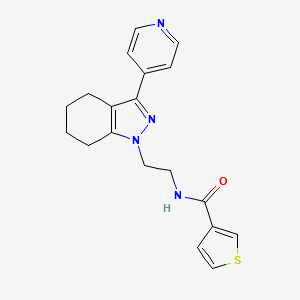
![3-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2525649.png)
![Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2525652.png)

![7-Fluoro-3-[[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2525654.png)
